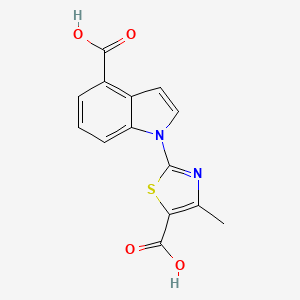

1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid

Description

1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid is a heterocyclic compound featuring an indole core substituted at the 4-position with a carboxylic acid group and at the 1-position with a 5-carboxy-4-methylthiazole ring.

Properties

IUPAC Name |

2-(4-carboxyindol-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c1-7-11(13(19)20)21-14(15-7)16-6-5-8-9(12(17)18)3-2-4-10(8)16/h2-6H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXVSSRATFVSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC3=C(C=CC=C32)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions.

Coupling of Thiazole and Indole: The thiazole and indole rings are then coupled through a series of reactions, including halogenation and nucleophilic substitution, to form the final compound.

Industrial Production Methods

Industrial production of 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Indole Carboxylic Acid Derivatives

1-Methyl-1H-indole-5-carboxylic acid and 1-Methyl-1H-indole-6-carboxylic acid

- Structure : These isomers differ in the position of the carboxylic acid group (5- vs. 6-position on the indole ring) and lack the thiazole substituent present in the target compound.

- Physicochemical Properties :

- Commercial Availability : Available at high purity (95%) with listed pricing (e.g., 1g for JPY 46,600) .

Thiazole/Thiazolidinone-Containing Indole Derivatives

3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids (1a–1f)

- Structure: Features a thiazolidinone ring conjugated to the indole via a methylene group, with a thioxo substituent.

- Synthesis: Prepared via condensation of 3-formyl-1H-indole-2-carboxylic acid with 4-thioxo-2-thiazolidinone under acidic conditions .

- Key Differences: The thiazolidinone ring introduces a ketone and thione group, which may enhance redox activity compared to the simpler thiazole in the target compound.

5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol

- Structure : Combines an indole with an oxadiazole ring and a thiol group.

- Synthesis : Derived from 2-(1H-indol-3-yl)acetohydrazide via reflux with carbon disulfide and KOH .

- Key Differences : The oxadiazole-thiol moiety offers nucleophilic reactivity distinct from the carboxylic acid-rich target compound.

Complex Thiazole/Thiadiazole Pharmaceuticals

(2R)-2-{(R)-2-(1H-Tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

- Structure : A multifunctional molecule with tetrazole, thiadiazole, and thiazine rings.

- Key Differences : The additional tetrazole and thiadiazole groups increase molecular complexity and likely enhance binding specificity compared to the target compound.

Comparative Analysis Table

Key Research Findings and Implications

- Synthetic Challenges : The discontinuation of the target compound contrasts with the commercial availability of simpler indole-carboxylic acids, suggesting that its synthesis (e.g., thiazole-indole coupling) may require specialized reagents or conditions.

- Functional Group Impact : The dual carboxylic acids in the target compound likely confer higher water solubility compared to methyl-substituted indoles but may limit membrane permeability in biological systems.

- Therapeutic Potential: Thiazole-containing compounds (e.g., ) are frequently explored in drug development due to their bioactivity, positioning the target compound as a candidate for further study in medicinal chemistry .

Biological Activity

1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid is a complex organic compound featuring both thiazole and indole moieties. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under acidic conditions.

- Indole Synthesis : Achieved through Fischer indole synthesis involving phenylhydrazines and ketones or aldehydes.

- Coupling : The final compound is formed by coupling the thiazole and indole rings through halogenation and nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) cells:

- Caco-2 Cells : Treatment with the compound resulted in a significant decrease in cell viability (39.8% reduction compared to untreated controls) .

- A549 Cells : The compound showed less efficacy against A549 human pulmonary adenocarcinoma cells, indicating a selective response based on cancer type .

The structure-dependent activity suggests that modifications to the thiazole moiety can enhance anticancer effects.

The mechanism through which 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid exerts its biological effects involves interactions with specific molecular targets, potentially modulating enzyme activity or receptor signaling pathways. Detailed studies are necessary to elucidate these mechanisms fully.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Anticancer Activity | Notes |

|---|---|---|---|

| 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-3-carboxylic acid | Different position of carboxylic acid group | Moderate | Structural variation impacts activity |

| 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-2-carboxylic acid | Carboxylic acid at 2-position | Low | Less effective than 4-position isomer |

The unique arrangement of functional groups in 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid may confer distinct biological properties compared to its isomers.

Case Studies

Several case studies have focused on the biological evaluation of thiazole derivatives similar to 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid. For example:

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid?

Answer:

The compound can be synthesized via condensation reactions under reflux conditions. A general procedure involves:

- Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazole precursors (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst.

- Refluxing for 3–5 hours to facilitate cyclization and precipitate formation.

- Purification via recrystallization from a DMF/acetic acid mixture .

Key parameters : Molar ratios (1:1 for reactants, 1.1 equiv for aldehyde derivatives), temperature control (~110°C for reflux), and solvent selection (polar aprotic mixtures enhance yield).

Basic: What analytical techniques are suitable for characterizing this compound’s purity and structural integrity?

Answer:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient elution .

- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, indole N-H ~3400 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% theoretical values .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock4) :

- Electrostatic Potential Mapping (Multiwfn) :

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:

- Dose-Response Studies : Perform IC50 assays across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds.

- Enzyme Inhibition Kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

- Cellular Uptake Analysis : Quantify intracellular accumulation via LC-MS/MS to correlate bioavailability with observed activity .

Basic: What are the critical physicochemical properties to monitor during synthesis?

Answer:

- Boiling Point : 541.9±60.0°C (indicates thermal stability during reflux) .

- Density : 1.7±0.1 g/cm³ (affects solvent selection for recrystallization).

- LogP : Estimated via HPLC retention times to assess hydrophobicity (target LogP ~2.5 for optimal membrane permeability) .

Advanced: What strategies optimize regioselectivity in thiazole-indole coupling reactions?

Answer:

- Microwave-Assisted Synthesis : Reduces side reactions by shortening reaction time (e.g., 30 minutes vs. 5 hours) .

- Protecting Groups : Use tert-butyl esters for carboxylic acids to prevent undesired cyclization .

- Catalyst Screening : Test p-toluenesulfonic acid vs. sodium acetate to favor C-2 vs. C-4 thiazole substitution .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

- Substituent Variation : Modify the methyl group on the thiazole ring to CF₃ or Cl to assess steric/electronic effects .

- Biological Assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) to identify selectivity profiles .

- QSAR Modeling : Use CODESSA-Pro to correlate descriptors (polarizability, H-bond donors) with activity .

Basic: What purification techniques are recommended post-synthesis?

Answer:

- Recrystallization : Use DMF/acetic acid (1:1) for high-purity crystals (>95% by HPLC) .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification .

- Centrifugal Partition Chromatography (CPC) : For large-scale separation of polar byproducts .

Advanced: How does this compound’s electronic structure influence its spectroscopic signatures?

Answer:

- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., λmax ~310 nm for indole-thiazole π→π* transitions) .

- NMR Analysis : Compare experimental ¹³C shifts (e.g., C=O at ~168 ppm) with computed values (Gaussian 16/B3LYP/6-31G*) .

Advanced: What in silico tools assess this compound’s drug-likeness?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.